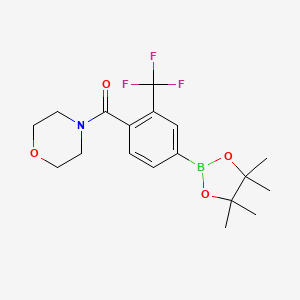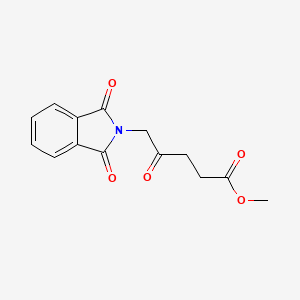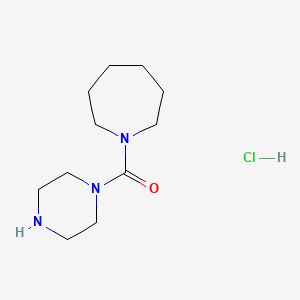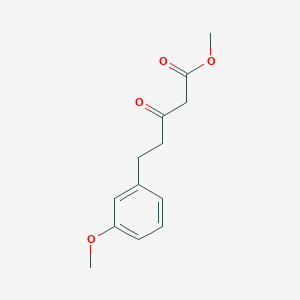
4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide
Descripción general
Descripción
4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide and its derivatives are involved in the synthesis of heterocyclic compounds. These compounds have shown biological activity, particularly as lipoxygenase inhibitors, which are relevant in various therapeutic contexts (Aziz-ur-Rehman et al., 2016).
Chemical Behavior and Kinetics
Studies have shown that derivatives of this compound undergo specific chemical processes, such as ring closure and hydrolysis, in basic mediums. This research provides insights into the kinetics and mechanism of formation and decomposition of these compounds (Sedlák et al., 2002).
Molecular Docking and Biological Activity
In recent research, various derivatives of this compound have been synthesized and analyzed for their biological activities. These activities include inhibitory potential against enzymes like tyrosinase, which are significant in medical and cosmetic applications (H. Raza et al., 2019).
Pharmacological Research
Compounds related to this compound are being studied in the field of pharmacology, particularly as dual inhibitors of cyclooxygenase and lipoxygenase pathways. These studies are important in the development of new therapeutic agents for pain and inflammation (Tordjman et al., 2003).
Structural Characterization
Research has been conducted on the synthesis and structural characterization of compounds similar to this compound. These studies contribute to a better understanding of their chemical properties and potential applications (Ming-gen, 2008).
Solubility and Physical Properties
The solubility and physical properties of compounds related to this compound have been studied in different solvent mixtures. These studies are essential for understanding the compound's behavior in various environments, which is crucial for industrial and pharmaceutical applications (Pascual et al., 2017).
Antimicrobial and Anticancer Activities
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. Such research is key in the development of new drugs and treatments (Sirajuddin et al., 2015).
Corrosion Inhibition
Studies have investigated the use of compounds related to this compound in corrosion inhibition. This is particularly relevant in materials science and engineering for protecting metals against corrosion (Khalifa et al., 2011).
Herbicide Research
Research has been conducted on the dissipation of herbicides in soils, including compounds related to this compound. Understanding the environmental behavior of these herbicides is crucial for agricultural science and environmental safety (Harvey, 1987).
Mecanismo De Acción
Mode of Action
Based on its chemical structure, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and subsequently alter its interaction with its targets.
Action Environment
The action, efficacy, and stability of 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other interacting molecules, and the temperature . Understanding these factors is crucial for optimizing the use of the compound in research or therapeutic contexts.
Análisis Bioquímico
Biochemical Properties
4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has been found to inhibit certain kinases, which play a role in signal transduction pathways . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus, and further increases in dosage do not enhance its effects . Toxic effects at high doses include hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects. Additionally, it can affect metabolic flux and metabolite levels, further impacting cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various tissues, where it accumulates and exerts its effects . The compound’s localization within tissues can influence its pharmacokinetics and pharmacodynamics .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism .
Propiedades
IUPAC Name |
4-chloro-N-(4-methoxy-2-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9-8-10(16-2)5-6-11(9)14-12(15)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWDGEFPGSALAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B3080746.png)
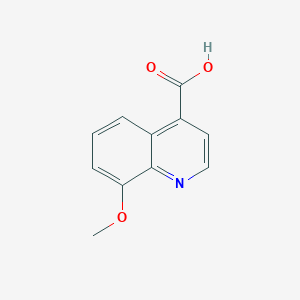

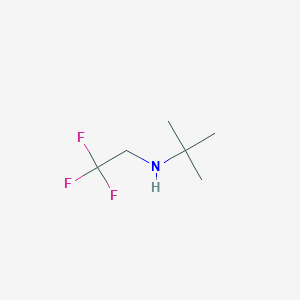
![[1-(1,2,4-Oxadiazol-3-yl)ethyl]amine](/img/structure/B3080774.png)



